molecular formula C6H14ClNO2 B1429449 2-(Morpholin-3-yl)ethanol hydrochloride CAS No. 1628617-14-0

2-(Morpholin-3-yl)ethanol hydrochloride

Cat. No. B1429449
M. Wt: 167.63 g/mol
InChI Key: KFQCAEIOQZDQPV-UHFFFAOYSA-N
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Description

2-(Morpholin-3-yl)ethanol hydrochloride, also known as morpholinylethoxyethanol hydrochloride, is a chemical compound with the molecular formula C6H14ClNO2 . It is commonly used as a reagent in organic synthesis to introduce a morpholine ring to a molecule.


Synthesis Analysis

The synthesis of morpholines, including 2-(Morpholin-3-yl)ethanol hydrochloride, has been a subject of research due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of 2-(Morpholin-3-yl)ethanol hydrochloride is represented by the linear formula C6H14ClNO2 . The InChI code for this compound is 1S/C6H13NO2/c8-3-1-6-5-9-4-2-7-6/h6-8H,1-5H2 .


Physical And Chemical Properties Analysis

The molecular weight of 2-(Morpholin-3-yl)ethanol hydrochloride is 167.63 . The compound is an off-white solid .

Scientific Research Applications

Chemical and Pharmacological Interest of Morpholine Derivatives
Morpholine derivatives, including 2-(Morpholin-3-yl)ethanol hydrochloride, have been extensively researched for their broad spectrum of pharmacological activities. These compounds are known for their presence in various organic compounds developed for diverse pharmacological applications. A review by Asif and Imran (2019) highlights the significant interest in morpholine derivatives due to their potential pharmacophoric activities, indicating a wide range of chemical and pharmacological research applications. The review discusses developments in methodologies for synthesizing morpholine and pyran analogues, showing the current trends and potent activities of these compounds Asif & Imran, 2019.

Safety And Hazards

2-(Morpholin-3-yl)ethanol hydrochloride can be harmful if swallowed, inhaled, or absorbed through the skin. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment when handling this compound and to ensure adequate ventilation .

properties

IUPAC Name

2-morpholin-3-ylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c8-3-1-6-5-9-4-2-7-6;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQCAEIOQZDQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Morpholin-3-yl)ethanol hydrochloride

CAS RN

1628617-14-0
Record name 2-(morpholin-3-yl)ethan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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